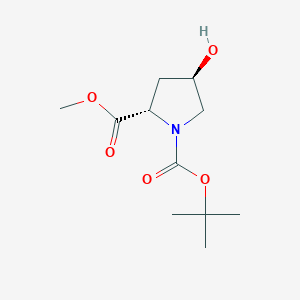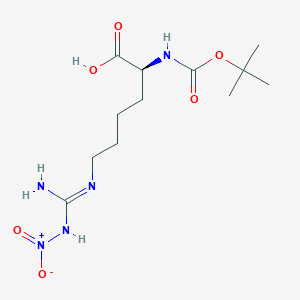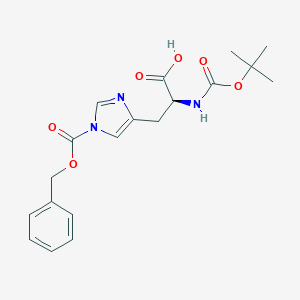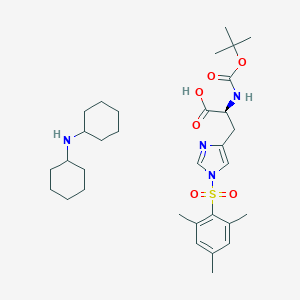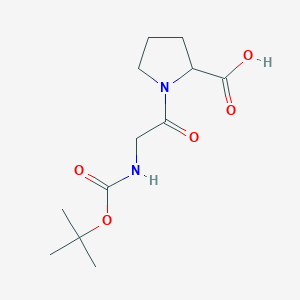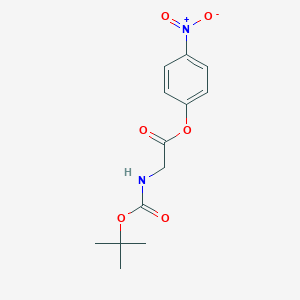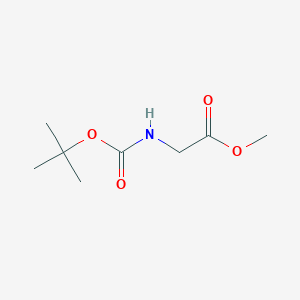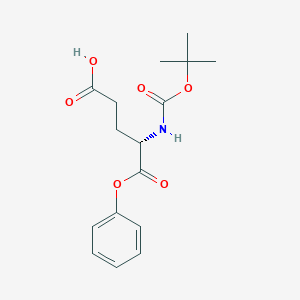
Boc-D-Orn(Z)-OH
Overview
Description
“Boc-D-Orn(Z)-OH” is also known as Nα-Boc-Nδ-Z-D-ornithine or Nδ-Z-Nα-Boc-D-ornithine . It is an amino acid derivative used in peptide synthesis . The molecular formula of “Boc-D-Orn(Z)-OH” is C18H26N2O6 .
Molecular Structure Analysis
The molecular weight of “Boc-D-Orn(Z)-OH” is 366.41 . The empirical formula is C18H26N2O6 . The exact structure details are not provided in the search results.Chemical Reactions Analysis
“Boc-D-Orn(Z)-OH” is used in Boc solid-phase peptide synthesis . The specific chemical reactions involving “Boc-D-Orn(Z)-OH” are not provided in the search results.Physical And Chemical Properties Analysis
“Boc-D-Orn(Z)-OH” appears as a solid . The boiling point is predicted to be 579.1±50.0 °C . The density is predicted to be 1.193±0.06 g/cm3 .Scientific Research Applications
Photocatalysis Applications : Boc-D-Orn(Z)-OH related compounds have been explored for their photocatalytic activities. For instance, a study discussed the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst, which showed enhanced photocatalytic activity for NOx removal (Zhu et al., 2019).
Anticancer Properties : A novel compound of triphenyltin(IV) with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) was synthesized and found to inhibit the growth of human tumor cell lines. The mechanism of its antiproliferative effect was pro-apoptotic, associated with mitochondrial dysfunction and an increase in p53 levels (Girasolo et al., 2017).
Peptide Antagonists : Research has been conducted on Boc-Trp-Orn(Z)-Asp-NH2 and its derivatives as a new family of CCK antagonists. These studies help in understanding the role of different groups in antagonist properties of specific peptide analogues (González-Muñiz et al., 1990).
Peptide Synthesis : The compound has been used in stereospecific synthesis of derivatives for use as conformational constraints in peptides, aiding in the development of more structured and functional peptide molecules (Gomez-Monterrey et al., 1993).
Cyclization Studies : It has also been used in cyclization studies with tetra- and pentapeptide sequences, providing insights into the synthesis and properties of these peptides (Schmidt & Neubert, 2009).
Safety and Hazards
“Boc-D-Orn(Z)-OH” is classified as Combustible Solids under the Storage Class Code 11 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound . It may cause eye irritation and may be harmful if inhaled, swallowed, or absorbed through skin .
Mechanism of Action
Target of Action
Boc-D-Orn(Z)-OH is primarily used as a protective agent in peptide synthesis . The compound’s primary targets are the amino and hydroxyl groups present in peptide chains . These groups play a crucial role in the structure and function of peptides, and protecting them during synthesis is essential to prevent unwanted side reactions .
Mode of Action
Boc-D-Orn(Z)-OH interacts with its targets by attaching a tert-butoxycarbonyl (Boc) group to the amino or hydroxyl groups of the peptide chain . This Boc group serves as a protective cap, preventing these functional groups from reacting during the peptide synthesis process . The Boc group is stable under basic hydrolysis conditions, reductive conditions, and various nucleophilic conditions .
Biochemical Pathways
The primary biochemical pathway affected by Boc-D-Orn(Z)-OH is peptide synthesis. By protecting the amino and hydroxyl groups, Boc-D-Orn(Z)-OH ensures that the peptide chain is synthesized correctly without unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide with the correct sequence and structure .
Result of Action
The molecular effect of Boc-D-Orn(Z)-OH’s action is the formation of a Boc-protected peptide, which can then be further modified or deprotected under acidic conditions . On a cellular level, the use of Boc-D-Orn(Z)-OH in peptide synthesis can enable the production of bioactive peptides that can interact with cellular targets and elicit various biological responses .
Action Environment
The action of Boc-D-Orn(Z)-OH is influenced by various environmental factors. For instance, the stability of the Boc group is affected by the pH of the environment, with the group being stable under basic conditions but removed under acidic conditions . Temperature and solvent choice can also influence the efficacy of Boc-D-Orn(Z)-OH in peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of Boc-D-Orn(Z)-OH in peptide synthesis .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428493 | |
| Record name | Boc-D-Orn(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16937-92-1 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Orn(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)



